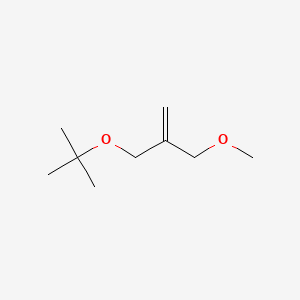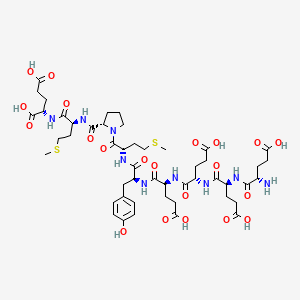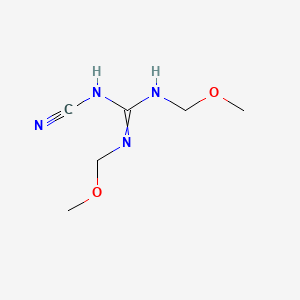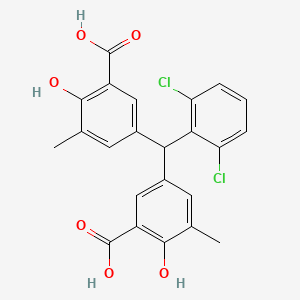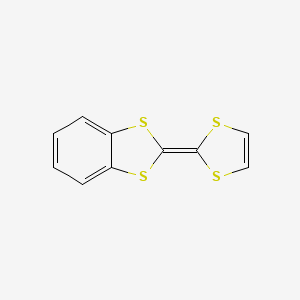
1,3-Benzodithiole, 2-(1,3-dithiol-2-ylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dithiol-2-ylidene)-1,3-benzodithiol is an organosulfur compound known for its unique electronic properties It is a derivative of 1,3-dithiol and benzodithiol, featuring a conjugated system that makes it highly relevant in the field of organic electronics and molecular conductors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithiol-2-ylidene)-1,3-benzodithiol typically involves the reaction of 1,3-dithiol-2-thione with benzodithiol. The reaction is carried out under an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Dithiol-2-ylidene)-1,3-benzodithiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1,3-Dithiol-2-ylidene)-1,3-benzodithiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique electronic properties make it useful in the study of biological electron transfer processes.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dithiol-2-ylidene)-1,3-benzodithiol involves its ability to participate in electron transfer processes. The conjugated system allows for efficient electron delocalization, making it an excellent electron donor or acceptor. This property is exploited in various applications, including organic electronics and photovoltaic devices .
Comparación Con Compuestos Similares
Similar Compounds
Tetrathiafulvalene (TTF): Known for its strong electron-donating properties.
Bis(1,3-dithiol-2-ylidene)benzene: Similar structure but with different electronic properties.
1,3-Dithiol-2-ylidene derivatives: A broad class of compounds with varying substituents and electronic characteristics.
Uniqueness
2-(1,3-Dithiol-2-ylidene)-1,3-benzodithiol stands out due to its unique combination of 1,3-dithiol and benzodithiol moieties, which confer distinct electronic properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance .
Propiedades
Número CAS |
62921-51-1 |
|---|---|
Fórmula molecular |
C10H6S4 |
Peso molecular |
254.4 g/mol |
Nombre IUPAC |
2-(1,3-dithiol-2-ylidene)-1,3-benzodithiole |
InChI |
InChI=1S/C10H6S4/c1-2-4-8-7(3-1)13-10(14-8)9-11-5-6-12-9/h1-6H |
Clave InChI |
XLFFNEMADNGPRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)SC(=C3SC=CS3)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[3.3]hepta-2,5-diene](/img/structure/B13808254.png)
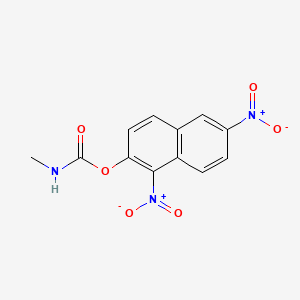
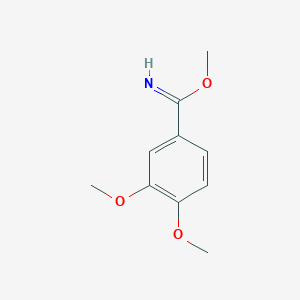
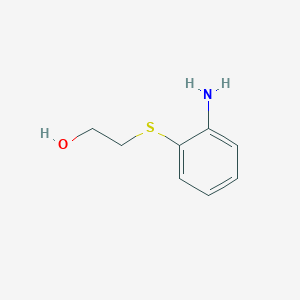
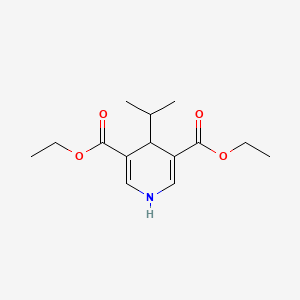
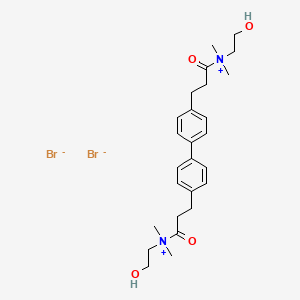
![11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzo[c][1]benzazepine](/img/structure/B13808283.png)
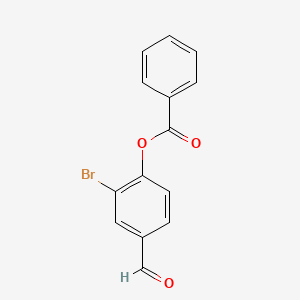
![(1S,4S,5R)-4-ethyl-1-(2-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13808304.png)
![1,1'-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane](/img/structure/B13808313.png)
